Predicted PKM2 Activation Potency Range Based on Substitution Pattern SAR
While direct AC50 data for this specific compound (CAS 922006-06-2) have not been published in peer-reviewed literature, its substitution pattern—2-ethoxy-5-methyl—can be evaluated against the established SAR of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series [1]. The 5-methyl group occupies a meta-like position relative to the sulfonamide attachment, a region where SAR shows strong preference for hydrophobic substitution: the unsubstituted 3-methyl analog (compound 24) achieved AC50 = 0.25 µM with 101% max response [1]. The 2-ethoxy group is an ortho substituent; ortho-substitution generally reduces activity (2-fluoro-benzene analog: AC50 = 5.2 µM vs. 3-fluoro-benzene: AC50 = 0.79 µM) [1]. However, the ethoxy group's electron-donating character and extended conformation may partially mitigate this ortho penalty. Based on class-level inference, the predicted AC50 range for this compound is estimated between 0.5–5 µM, pending experimental confirmation [1].
| Evidence Dimension | PKM2 activation potency (AC50) and maximum response (% activation) in luminescent pyruvate kinase-luciferase coupled assay |
|---|---|
| Target Compound Data | Not directly determined; predicted AC50 range 0.5–5 µM based on SAR interpolation |
| Comparator Or Baseline | Compound 24 (3-methyl-benzene analog): AC50 = 0.25 µM, 101% max response. Compound 23 (2-methyl-benzene analog): AC50 = 2.2 µM, 94% max response. Compound 34 (3-methoxy-benzene analog): AC50 = 1.1 µM, 115% max response [1]. |
| Quantified Difference | Predicted to be 2–20 fold less potent than the optimal 3-methyl analog (0.25 µM) but likely superior to the 4-methoxy analog (AC50 16.3 µM) due to favorable meta-methyl contribution [1]. |
| Conditions | Recombinant human PKM2; luminescent pyruvate kinase-luciferase coupled assay; compound concentration up to 57 µM; data represent average of three independent experiments [1]. |
Why This Matters
This compound's unique 2-ethoxy-5-methyl substitution pattern occupies a distinct region of the PKM2 activator SAR landscape not explored by the 2011 lead optimization series, offering procurement value for SAR expansion studies where ethoxy-substituted aryl sulfonamides have not been systematically evaluated.
- [1] Walsh MJ, Brimacombe KR, Veith H, et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. doi:10.1016/j.bmcl.2011.08.114 View Source
